2-(Pyrimidin-2-YL)acetaldehyde
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Overview
Description
2-(Pyrimidin-2-YL)acetaldehyde is an organic compound that features a pyrimidine ring attached to an acetaldehyde group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various heterocyclic compounds.
Mechanism of Action
Target of Action
The primary target of 2-(Pyrimidin-2-YL)acetaldehyde is collagen prolyl 4-hydroxylases . These enzymes play a crucial role in the formation of stable collagen molecules, which are essential components of the extracellular matrix and connective tissues .
Mode of Action
This inhibition could potentially lead to a decrease in the production of collagen, thereby affecting fibrotic processes .
Biochemical Pathways
The compound’s interaction with collagen prolyl 4-hydroxylases affects the collagen synthesis pathway . By inhibiting these enzymes, this compound may reduce the production of collagen, a key component in the formation of fibrotic tissue .
Result of Action
The primary molecular effect of this compound is the inhibition of collagen production . This results in a decrease in the formation of fibrotic tissue, which is beneficial in the treatment of conditions characterized by excessive fibrosis .
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some pyrimidine derivatives have been found to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis .
Cellular Effects
Some pyrimidine derivatives have been found to exhibit anti-fibrotic activities, effectively inhibiting the expression of collagen and reducing the content of hydroxyproline in cell culture medium in vitro .
Molecular Mechanism
Some pyrimidine derivatives have been found to inhibit collagen prolyl-4-hydroxylase, suggesting a potential mechanism of action .
Metabolic Pathways
Pyrimidine derivatives are known to be involved in multiple cellular processes that maintain cell growth and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrimidin-2-YL)acetaldehyde typically involves the reaction of pyrimidine derivatives with aldehydes under controlled conditions. One common method is the condensation of pyrimidine-2-carbaldehyde with formaldehyde in the presence of a base, followed by reduction to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. The use of metal catalysts, such as palladium or ruthenium, can facilitate the reaction under milder conditions and improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrimidin-2-YL)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-(Pyrimidin-2-YL)acetic acid.
Reduction: 2-(Pyrimidin-2-YL)ethanol.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-(Pyrimidin-2-YL)acetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research has shown its potential in developing drugs with antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
- 2-(Pyridin-2-YL)acetaldehyde
- 2-(Pyrimidin-4-YL)acetaldehyde
- 2-(Pyrimidin-5-YL)acetaldehyde
Comparison: 2-(Pyrimidin-2-YL)acetaldehyde is unique due to the position of the aldehyde group on the pyrimidine ring, which influences its reactivity and biological activity. Compared to 2-(Pyridin-2-YL)acetaldehyde, it has a different electronic structure, leading to distinct chemical and biological properties .
Properties
IUPAC Name |
2-pyrimidin-2-ylacetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-5-2-6-7-3-1-4-8-6/h1,3-5H,2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLRQSBIYPFIKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619123 |
Source
|
Record name | (Pyrimidin-2-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120455-86-9 |
Source
|
Record name | 2-Pyrimidineacetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120455-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Pyrimidin-2-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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